molecular formula C10H11NOS B14658741 2-(Pyridin-2-ylsulfanyl)cyclopentanone CAS No. 46201-24-5

2-(Pyridin-2-ylsulfanyl)cyclopentanone

Cat. No.: B14658741
CAS No.: 46201-24-5
M. Wt: 193.27 g/mol
InChI Key: WFDYHSDPXKAGQF-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylsulfanyl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a pyridin-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylsulfanyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyridin-2-thiol in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the thiol group onto the cyclopentanone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized catalytic processes to enhance yield and selectivity. For example, the use of bimetallic catalysts in a biphasic solvent system has been shown to be effective in similar syntheses, achieving high yields under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylsulfanyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Pyridin-2-ylsulfanyl)cyclopentanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylsulfanyl)cyclopentanone involves its interaction with specific molecular targets. The sulfur atom in the pyridin-2-ylsulfanyl group can form strong interactions with metal ions or other electrophilic centers, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone without the pyridin-2-ylsulfanyl group.

    Cyclopentenone: Contains a double bond in the ring structure.

    2-Pyridone: A related heterocyclic compound with a different functional group arrangement.

Uniqueness

2-(Pyridin-2-ylsulfanyl)cyclopentanone is unique due to the presence of both the cyclopentanone ring and the pyridin-2-ylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

46201-24-5

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-pyridin-2-ylsulfanylcyclopentan-1-one

InChI

InChI=1S/C10H11NOS/c12-8-4-3-5-9(8)13-10-6-1-2-7-11-10/h1-2,6-7,9H,3-5H2

InChI Key

WFDYHSDPXKAGQF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=CC=CC=N2

Origin of Product

United States

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